molecular formula C9H14I2N2O2 B2899716 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide CAS No. 2155855-77-7

3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide

Cat. No. B2899716
M. Wt: 436.032
InChI Key: QQALFAATVHWQHY-UHFFFAOYSA-N
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Description

3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide is a chemical compound with the molecular formula C9H14Cl2N2O2 . It is used in various chemical reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide are not fully detailed in the available resources. Its molecular weight is 253.13 , and its molecular formula is C9H14Cl2N2O2 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Resolution of Chiral Compounds 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide has applications in the synthesis and resolution of chiral compounds. For instance, a study utilized a derivative of this compound for resolving racemic mixtures and determining the absolute configuration of chiral esters (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

  • Antioxidant Activity and Molecular Structure Analysis Derivatives of 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide have been synthesized and analyzed for their antioxidant properties. The molecular structures were confirmed through various spectroscopic techniques, highlighting their potential in antioxidant applications (Sulpizio, Roller, Giester, & Rompel, 2016).

  • Complexation with Metal Ions for Structural and Biological Applications Complexation studies involving derivatives of this compound with various metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been conducted. These studies involve comprehensive structural characterization and applications in DNA binding and antimicrobial activities, showcasing the versatility of this compound in coordination chemistry (Devi, Chipem, Singh, & Lonibala, 2019).

Polymer Modification and Biological Activities

  • Polymer Modification and Characterization This compound has been used in the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines. The modified polymers demonstrated enhanced thermal stability and were assessed for their antibacterial and antifungal properties, indicating the compound's potential in medical and materials science applications (Aly & El-Mohdy, 2015).

  • Synthesis and Biological Activities of Derivatives Research also focused on synthesizing and assessing the antimicrobial and antiradical activity of various derivatives of this compound. These studies not only provide insights into the chemical synthesis of biologically active compounds but also compare their activities with other known compounds, thereby expanding the potential applications in pharmacology and biochemistry (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

properties

IUPAC Name

3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;dihydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2HI/c10-5-4-7(12)6-2-1-3-8(13)9(6)11;;/h1-3,13H,4-5,10-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQALFAATVHWQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CCN.I.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide

CAS RN

2155855-77-7
Record name 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
CC Clement, A D'Alessandro, S Thangaswamy… - Nature …, 2021 - nature.com
Tryptophan catabolism is a major metabolic pathway utilized by several professional and non-professional antigen presenting cells to maintain immunological tolerance. Here we report …
Number of citations: 28 www.nature.com

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